molecular formula C11H18Cl2N6O B2763404 4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazole-3-carboxamide dihydrochloride CAS No. 1431963-91-5

4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazole-3-carboxamide dihydrochloride

Cat. No.: B2763404
CAS No.: 1431963-91-5
M. Wt: 321.21
InChI Key: VKLRRWAOILVXTA-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide dihydrochloride (CAS# 1431963-91-5) is a high-purity chemical compound supplied for research applications. With the molecular formula C11H18Cl2N6O and a molecular weight of 321.21 g/mol, this pyrazole carboxamide derivative is of significant interest in medicinal and agricultural chemistry research. Pyrazole carboxamides are a recognized class of bioactive molecules known to exhibit potent antifungal properties. Research indicates that novel pyrazole carboxamides can function by disrupting mitochondrial function in fungal pathogens, specifically by inhibiting key enzymes in the respiratory chain such as succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV), leading to impaired energy production and cell death . The core pyrazole scaffold is a privileged structure in drug discovery, featured in a range of pharmaceuticals with diverse activities, underscoring its broad utility in developing new therapeutic and agrochemical agents . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can order this compound in quantities ranging from 50mg to 1g . For comprehensive handling, safety, and storage information, please consult the relevant Safety Data Sheet.

Properties

IUPAC Name

4-amino-1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O.2ClH/c1-3-17-7-9(12)10(15-17)11(18)13-4-8-5-14-16(2)6-8;;/h5-7H,3-4,12H2,1-2H3,(H,13,18);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLRRWAOILVXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC2=CN(N=C2)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide dihydrochloride typically involves multiple steps, starting with the formation of the pyrazole core. One common synthetic route includes the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazole derivative, followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final compound in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different alkyl or aryl groups at specific positions on the pyrazole ring.

Scientific Research Applications

Overview

4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide dihydrochloride is a synthetic compound belonging to the pyrazole family. Its unique molecular structure, characterized by a five-membered ring with nitrogen atoms and various functional groups, contributes to its significant biological activity and potential applications in medicinal chemistry.

The compound exhibits a range of biological activities, making it a candidate for therapeutic applications. It has been studied for its potential effects on:

  • Cancer Treatment : Research indicates that this compound may inhibit enzymes associated with cancer cell proliferation, suggesting its utility in oncology.
  • Anti-inflammatory Properties : It shows promise in modulating inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Interaction Studies

Studies have focused on how this compound interacts with specific biological targets. These investigations reveal insights into its binding affinities and mechanisms of action against enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit certain kinases implicated in cancer progression .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced proliferation rates in various cancer cell lines, indicating its potential as an anti-cancer agent.
  • Inflammatory Models : Animal models of inflammation showed that treatment with this compound led to a reduction in inflammatory markers, supporting its role as an anti-inflammatory agent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related pyrazole derivatives described in the literature. Below is a detailed analysis based on substituent effects, synthesis, and physicochemical properties:

Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound (Dihydrochloride) 4-Amino, 1-ethyl, N-[(1-methyl-1H-pyrazol-4-yl)methyl] Not Available Not Available Dihydrochloride salt enhances solubility; amino group may act as H-bond donor.
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Chloro, cyano, phenyl groups on pyrazole 403.1 133–135 Electron-withdrawing substituents (Cl, CN) may reduce metabolic stability.
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Dichlorophenyl, cyano 437.1 171–172 Increased lipophilicity due to Cl substituents; higher melting point.
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine core, ethyl, methyl groups 374.4 Not Available Fused pyridine ring may improve aromatic stacking interactions.

Physicochemical Properties

  • Solubility : The dihydrochloride salt of the target compound is expected to exhibit higher aqueous solubility compared to neutral pyrazole derivatives (e.g., 3a–3e, which lack ionizable groups) .
  • Melting Points : Neutral pyrazole carboxamides (e.g., 3a: 133–135°C; 3b: 171–172°C) have lower melting points than typical hydrochloride salts, which often exceed 200°C due to ionic lattice stabilization .

Biological Activity

4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide dihydrochloride is a heterocyclic compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent for various diseases.

The molecular formula of this compound is C11H16N6OC_{11}H_{16}N_{6}O, with a molecular weight of 248.28 g/mol. The IUPAC name reflects its complex structure, indicating the presence of multiple functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC11H16N6O
Molecular Weight248.28 g/mol
IUPAC Name4-amino-1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide
InChI KeyIECUCYYXMFJVGG-UHFFFAOYSA-N

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The compound's pyrazole ring structure allows it to bind effectively to these targets, leading to modulation of their activity.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity:
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, it has shown significant inhibition of proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth percentage reductions of 54.25% and 38.44%, respectively . Notably, it displayed minimal toxicity towards normal fibroblast cells, indicating a selective action against cancer cells.

Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymes, which can play a crucial role in disease progression. For example, it has been suggested that modifications in the pyrazole structure can enhance its inhibitory properties against cyclooxygenase (COX) enzymes, which are often implicated in inflammatory processes and cancer .

Antioxidant Properties:
Research indicates that this compound exhibits antioxidant activity, which may contribute to its therapeutic effects in oxidative stress-related diseases. The antioxidant capacity was evaluated using various assays (e.g., ABTS, FRAP), showing promising results .

Case Studies and Research Findings

A review published in MDPI highlighted that aminopyrazole-based compounds, including this specific derivative, have been studied extensively for their medicinal properties. The review summarized findings from multiple studies that reported varying degrees of anticancer activity and enzyme inhibition across different pyrazole derivatives .

Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibition of HepG2 and HeLa cell proliferation
Enzyme InhibitionPotential COX inhibitors; modifications enhance activity
AntioxidantDemonstrated antioxidant properties in various assays

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for scalability?

Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions involving pyrazole intermediates. A typical procedure involves:

  • Solvent selection : Polar aprotic solvents like DMF or methanol are used to enhance reactivity .
  • Catalysts : K₂CO₃ or similar bases facilitate deprotonation and improve yields .
  • Purification : Recrystallization or column chromatography ensures high purity (>95%) .
    For scalability, optimize parameters (temperature, stoichiometry) using Design of Experiments (DoE) to minimize trial-and-error approaches .

Advanced: How can computational methods predict the compound’s reactivity for targeted molecular modifications?

Answer:
Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energetically favorable sites for functionalization. For example:

  • Reaction path search : Predict intermediates and transition states using software like Gaussian or ORCA .
  • Electrostatic potential mapping : Highlights nucleophilic/electrophilic regions (e.g., amino group reactivity) .
    Combine computational insights with experimental validation to prioritize synthetic targets .

Basic: What analytical techniques are critical for structural validation and purity assessment?

Answer:

  • NMR spectroscopy : Confirm regiochemistry of pyrazole rings and substituents (e.g., ethyl vs. methyl groups) .
  • Mass spectrometry (HRMS) : Verify molecular weight and detect trace impurities .
  • XRD : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). Mitigate via:

  • Standardized protocols : Use validated cell models (e.g., HEK293 for receptor binding) and control batches .
  • Dose-response curves : Quantify EC₅₀/IC₅₀ values under consistent pH/temperature conditions .
  • Meta-analysis : Cross-reference data with structural analogs to identify activity trends .

Advanced: What strategies improve solubility for in vivo studies without compromising bioactivity?

Answer:

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
  • Salt formation : Dihydrochloride salt improves stability and dissolution kinetics .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to temporarily mask hydrophobic moieties .

Advanced: How can researchers validate hypothesized molecular targets (e.g., enzymes/receptors)?

Answer:

  • Kinetic assays : Measure inhibition constants (Kᵢ) for enzyme targets using fluorogenic substrates .
  • SPR/BLI : Quantify binding affinities for receptors in real-time .
  • CRISPR/Cas9 knockouts : Confirm target specificity by observing loss of activity in edited cell lines .

Basic: What safety protocols are critical for handling this compound in the lab?

Answer:

  • PPE : Gloves, goggles, and lab coats are mandatory due to potential irritant properties .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Waste disposal : Neutralize acidic byproducts before disposal per EPA guidelines .

Advanced: How can reaction mechanisms be elucidated for novel derivatives?

Answer:

  • Isotopic labeling : Track proton transfer pathways using deuterated solvents .
  • Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms .
  • In situ spectroscopy (FTIR/Raman) : Monitor intermediate formation in real-time .

Basic: What stability challenges exist for long-term storage, and how are they addressed?

Answer:

  • Degradation pathways : Hydrolysis of the carboxamide group under humid conditions .
  • Storage : Use desiccants at -20°C in amber vials to prevent photodegradation .
  • Stability-indicating assays : Regular HPLC checks to detect decomposition products .

Advanced: How can heterocyclic modifications enhance selectivity for therapeutic targets?

Answer:

  • Bioisosteric replacement : Substitute pyrazole with triazole to modulate binding affinity .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance receptor interactions .
  • Molecular docking : Screen virtual libraries to prioritize synthetically feasible analogs .

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